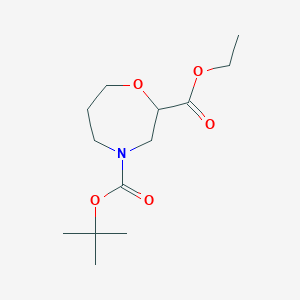

Ethyl 4-Boc-2-homomorpholinecarboxylate

Description

Evolution of Heterocyclic Scaffolds in Contemporary Chemical Science

Heterocyclic compounds form the largest and most varied class of organic molecules. cacheby.com Their scaffolds are central to a multitude of natural products, including alkaloids, vitamins, and nucleic acids, which underscores their fundamental role in biological processes. chemspider.com Consequently, it is estimated that over 85% of all biologically active chemical entities incorporate at least one heterocyclic ring. vwr.com This prevalence has cemented their status as "privileged structures" in medicinal chemistry, providing a foundation for the development of countless pharmaceutical agents. vwr.com

The role and diversity of heterocyclic scaffolds in chemical research have evolved significantly over the decades. nih.gov Initially, many lead compounds were discovered from natural sources. Modern advancements in synthetic methodologies, however, have dramatically expanded the accessible chemical space. vwr.com The development of powerful techniques such as metal-catalyzed cross-coupling and hetero-coupling reactions has enabled chemists to construct and functionalize a wide variety of heterocyclic systems with unprecedented efficiency and precision. vwr.comnih.gov This synthetic accessibility allows for the rational design of molecules with optimized properties. By incorporating heteroatoms, chemists can fine-tune a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. vwr.comnih.gov As a result, the strategic use of heterocyclic scaffolds remains a central theme in the ongoing quest for more effective and selective drugs. chemspider.comnih.gov

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Modern Chemical Design

While five- and six-membered heterocycles are most common, larger ring systems have garnered considerable attention for their unique structural and functional attributes. vwr.com Seven-membered heterocycles containing both nitrogen and oxygen, such as 1,4-oxazepanes (commonly known as homomorpholines), represent an intriguing and valuable class of compounds. azetidine.com Unlike their smaller, often aromatic counterparts, these larger rings are typically non-planar and possess greater conformational flexibility.

This structural dynamism is a key advantage in modern drug design. The ability to adopt various three-dimensional shapes allows these scaffolds to interact more effectively with the complex surfaces of biological targets like enzymes and receptors. This can lead to improved binding affinity and selectivity, enhancing the pharmacological properties of a potential drug. researchgate.net The incorporation of seven-membered heterocycles such as azepanes, diazepanes, and oxazepanes into drug candidates has been shown to significantly improve their pharmacokinetic profiles, including bioavailability and metabolic stability. These scaffolds are found in a range of approved drugs and promising clinical candidates targeting diseases of the central nervous system, as well as acting as anticancer, antiviral, and antibacterial agents. researchgate.net Their synthetic accessibility, combined with their favorable structural characteristics, ensures their continued importance in the development of next-generation therapeutics. azetidine.com

Contextualizing Ethyl 4-Boc-2-homomorpholinecarboxylate within the Landscape of Homomorpholine-Derived Building Blocks

Within the family of homomorpholine-based scaffolds, this compound emerges as a specialized and valuable building block for organic synthesis. This compound is a derivative of the 1,4-oxazepane (B1358080) ring system, featuring specific functional groups that are strategically placed for use in the construction of more complex molecules. It is primarily intended for research and development purposes, serving as an intermediate in multi-step synthetic pathways. vwr.comazetidine.com

The structure of this compound is characterized by three key features:

The Homomorpholine Core : The seven-membered 1,4-oxazepane ring provides the foundational three-dimensional structure.

The Ethyl Carboxylate Group : Located at the 2-position, this group serves as a versatile chemical handle. It can be readily converted into other functional groups, such as amides, alcohols, or other esters, allowing for the attachment of different molecular fragments.

The Boc Protecting Group : The nitrogen atom at the 4-position is protected by a tert-butoxycarbonyl (Boc) group. This is a common protecting group in organic synthesis that deactivates the nitrogen's reactivity, preventing it from interfering with reactions intended for other parts of the molecule. The Boc group can be removed under specific acidic conditions when the nitrogen's reactivity is desired in a later synthetic step.

The combination of these features makes this compound a highly useful chiral building block for synthesizing complex target molecules, particularly in the field of medicinal chemistry. Its pre-defined stereochemistry (if used in an enantiomerically pure form) and orthogonal functional groups allow chemists to build molecular complexity in a controlled and predictable manner.

Interactive Data Table: Properties of this compound Below are the key chemical identifiers and properties for the compound.

| Property | Value |

| IUPAC Name | Ethyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate |

| Common Name | This compound |

| CAS Number | 1363166-21-5 |

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.33 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-O-tert-butyl 2-O-ethyl 1,4-oxazepane-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMNWHFTGYMZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123180 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-21-5 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches to the Stereoselective Synthesis of Ethyl 4 Boc 2 Homomorpholinecarboxylate and Its Analogues

Advanced Precursor Synthesis and Elaboration for Homomorpholine Scaffolds

The construction of the homomorpholine ring system relies heavily on the strategic design and synthesis of advanced acyclic precursors that contain the requisite functional groups and stereocenters. These precursors are then elaborated through various cyclization strategies to form the desired heterocyclic scaffold. A common approach involves the use of readily available starting materials which are transformed through a series of reliable and high-yielding reactions.

For instance, sp3-rich molecular scaffolds incorporating nitrogen heterocycles are important starting points for creating compound screening libraries for drug discovery. chemrxiv.org A reported four-step synthesis yields a conformationally well-defined sp3-rich scaffold that includes two morpholine (B109124) rings within a spiroacetal framework. chemrxiv.org The synthesis begins with accessible materials like aminoalcohols and epichlorohydrin, with the initial step being the formation of a 2-chloromethyl-substituted morpholine. chemrxiv.org This intermediate then undergoes base-mediated dehydrochlorination to produce an exocyclic enol ether, which is a key precursor for the construction of the second morpholine ring in two subsequent steps. chemrxiv.org This methodology is noted for being high-yielding and scalable. chemrxiv.org

Ring-Closing Methodologies for Homomorpholine Core Construction

The formation of the homomorpholine ring is a critical step in the synthesis of Ethyl 4-Boc-2-homomorpholinecarboxylate. Various ring-closing methodologies have been explored to achieve this transformation efficiently and with high stereocontrol.

Intramolecular Cyclization and Oxyamination Strategies

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the homomorpholine core. This approach involves the reaction of two functional groups within the same molecule to form a ring. An example of intramolecular cyclization for the formation of a morpholine ring involves the reaction of a β-hydroxy N-allylsulfonamide with copper(II) 2-ethylhexanoate (B8288628) in the presence of an amine. nih.govresearchgate.net This reaction proceeds through an initial addition of the alcohol to the alkene, followed by an intramolecular amination to close the ring. nih.gov

Oxyamination reactions, which involve the simultaneous addition of an oxygen and a nitrogen atom across a double bond, have also been developed for the synthesis of morpholine and its analogues. nih.gov A copper(II) 2-ethylhexanoate promoted oxyamination of alkenes allows for the synthesis of 2-aminomethyl functionalized morpholines in good to excellent yields and with high diastereoselectivity. nih.gov This method is a significant extension of copper(II)-promoted alkene difunctionalization chemistry and provides direct entry into aminomethyl-functionalized morpholines. nih.gov

The following table summarizes selected intramolecular cyclization and oxyamination strategies for the synthesis of morpholine derivatives:

| Strategy | Reagents and Conditions | Product | Yield | Diastereoselectivity | Reference |

| Intramolecular Cyclization | Chloroacetyl chloride, NaOH, H2O, DCM; then aq. KOH, IPA | Morpholine derivative | 90% | Not specified | researchgate.net |

| Copper-Promoted Oxyamination | β-hydroxy N-allylsulfonamide, TsNH2, copper(II) 2-ethylhexanoate | 2-Aminomethyl morpholine | Good to excellent | Generally high | nih.gov |

Intermolecular Annulation and Cycloaddition Reactions in Homomorpholine Synthesis

Intermolecular annulation reactions provide an alternative and convergent approach to the synthesis of the homomorpholine scaffold. These reactions involve the joining of two separate molecules to form a ring system. A novel one-step strategy for the synthesis of morpholines, thiomorpholines, and piperazines from β-amino alcohols/thiols/amines has been developed using a vinyl sulfonium (B1226848) salt as a bis-electrophile. bris.ac.uk This process avoids harsh conditions and redox processes, making it compatible with a broader range of functional groups. bris.ac.uk The reaction proceeds in high yield under simple conditions (Et3N, CH2Cl2, room temperature). bris.ac.uk

Cycloaddition reactions, such as the [3 + 2] dipolar cycloaddition, are also valuable for constructing heterocyclic rings. rsc.orgnih.gov For instance, a transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides in morpholine as a solvent has been reported to construct fully decorated morpholine-substituted 1,2,3-triazoles. nih.gov While not directly forming a homomorpholine ring, this demonstrates the utility of cycloaddition strategies in functionalizing morpholine-containing structures.

The following table provides examples of intermolecular annulation and cycloaddition reactions used in the synthesis of related heterocyclic compounds:

Introduction and Controlled Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group in Homomorpholine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. jk-sci.comnumberanalytics.comquora.com In the synthesis of this compound, the Boc group serves to protect the nitrogen atom of the homomorpholine ring, preventing it from undergoing unwanted side reactions during subsequent synthetic transformations.

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base such as triethylamine (B128534) (TEA) or in a solvent like tetrahydrofuran (B95107) (THF). jk-sci.comnumberanalytics.com This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc2O. jk-sci.com

The removal of the Boc group, or deprotection, is generally accomplished using strong acids. jk-sci.com A common reagent for this purpose is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the protected amine, which leads to the formation of a stable tert-butyl cation and the release of the free amine and carbon dioxide. jk-sci.com

The following table summarizes the common conditions for the introduction and removal of the Boc protecting group:

| Process | Reagents | Solvent | Key Considerations | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc2O), Base (e.g., TEA) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | The reaction is generally high-yielding and can often be performed at room temperature. | jk-sci.comnumberanalytics.com |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Dichloromethane (DCM) or other inert solvents | The deprotection is typically fast and clean, yielding the amine salt. | jk-sci.com |

Chiral Pool and Asymmetric Synthesis Strategies for Enantiomerically Enriched Homomorpholine Derivatives

The synthesis of enantiomerically pure or enriched homomorpholine derivatives is of paramount importance for their potential use as pharmaceuticals. Two primary strategies are employed to achieve this: the use of the chiral pool and asymmetric synthesis. wikipedia.orgmdpi.com

Asymmetric synthesis, on the other hand, involves the creation of new stereocenters in an achiral or racemic molecule using a chiral reagent, catalyst, or auxiliary. uvic.ca When a chiral center is already present in the molecule, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as chiral induction. uvic.ca This can lead to the formation of one diastereomer in a larger amount than the other. uvic.ca

Optimization of Synthetic Routes and Considerations for Scalable Production

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions and consideration of factors such as cost, safety, and environmental impact. For the synthesis of this compound, several aspects of the synthetic route would need to be addressed for scalable production.

Key considerations for process optimization include:

Starting Material Availability and Cost: Utilizing inexpensive and readily available starting materials is crucial for a cost-effective synthesis.

Reagent and Solvent Selection: The choice of reagents and solvents should favor those that are less hazardous, environmentally benign, and easily recyclable. For example, a reported synthesis of N-Boc-2-hydroxymethylmorpholine was developed to not require chromatography, which allows for high process throughput. researchgate.net

Process Safety: A thorough evaluation of the potential hazards associated with each reaction and the implementation of appropriate safety measures are essential.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization or distillation, is often preferred over chromatography for large-scale production.

An example of a scalable synthesis is a four-step route to bis-morpholine spiroacetals, which is described as high-yielding and performable on a large scale. chemrxiv.org This suggests that with careful planning and optimization, the synthesis of complex morpholine-containing scaffolds can be made practical for larger-scale applications.

Advanced Chemical Transformations and Functionalization of Ethyl 4 Boc 2 Homomorpholinecarboxylate

Reactivity Profile of the Ethyl Ester Moiety in Homomorpholinecarboxylates

The ethyl ester group at the C2 position of the homomorpholine ring is a key handle for functionalization. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

Nucleophilic acyl substitution is a fundamental reaction class for esters. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a tetrahedral intermediate. libretexts.orgyoutube.com When a nucleophile attacks the carbonyl carbon, the C=O double bond breaks, and a tetrahedral intermediate is formed. Subsequently, the leaving group (the ethoxy group in this case) is expelled, and the carbonyl double bond is reformed, resulting in a new carbonyl compound. libretexts.org The favorability of these reactions often depends on the relative basicity of the nucleophile and the leaving group, with the reaction proceeding in the direction that ejects the weaker base. masterorganicchemistry.com

Key nucleophilic acyl substitution reactions applicable to Ethyl 4-Boc-2-homomorpholinecarboxylate include:

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically performed with an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The reaction is irreversible as the resulting carboxylate anion is deprotonated under the basic conditions. Acid-catalyzed hydrolysis is a reversible process that requires an excess of water to drive the equilibrium towards the carboxylic acid product. libretexts.org

Amidation: The direct reaction of the ester with an amine to form an amide is a crucial transformation. This reaction can be facilitated by various methods, including organocatalysis or mechanochemical approaches, which can offer solvent-free conditions and high yields. mdpi.com These methods are often compatible with a wide range of primary and secondary amines, allowing for the synthesis of a diverse library of amide derivatives. mdpi.com

Transesterification: This reaction involves the exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com Transesterification can be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com To ensure a high conversion rate, the alcohol reactant is typically used in large excess as the solvent, shifting the reaction equilibrium towards the desired product. masterorganicchemistry.com

| Reaction | Nucleophile | Product | Typical Conditions |

| Hydrolysis (Saponification) | OH⁻ | Carboxylic Acid | NaOH or LiOH in H₂O/THF |

| Amidation | R¹R²NH | Amide | Heat, Organocatalyst, or Mechanochemistry |

| Transesterification | R'OH | New Ester | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') in excess R'OH |

Selective Reductions: The reduction of the ethyl ester to a primary alcohol, (4-(tert-butoxycarbonyl)homomorpholin-2-yl)methanol, provides another avenue for diversification. The challenge lies in achieving this transformation selectively without affecting the Boc protecting group.

Complex Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce esters, they are often too reactive and may cleave the Boc group. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters under standard conditions. beilstein-journals.org However, its reactivity can be enhanced with additives. For instance, using NaBH₄ in combination with calcium chloride (CaCl₂) or lithium chloride (LiCl) allows for the selective reduction of esters under mild conditions. researchgate.net Lithium borohydride (LiBH₄) is another reagent known for its ability to selectively reduce esters in the presence of other functional groups like amides and carboxylic acids. harvard.edu

Oxidations: The ethyl ester moiety is in a high oxidation state and is generally resistant to further oxidation under typical laboratory conditions. The primary sites for oxidation on the this compound molecule are the C-H bonds of the heterocyclic ring.

Controlled Deprotection and Subsequent Functionalization of the Boc-Protected Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov

Deprotection: The removal of the Boc group exposes the secondary amine of the homomorpholine ring, which can then serve as a nucleophile for further functionalization.

Acid-Catalyzed Cleavage: The most common method for Boc deprotection is treatment with a strong acid. fishersci.co.uk Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is highly effective. chemspider.com Another common reagent is hydrochloric acid (HCl) in a solvent such as dioxane or ethyl acetate. fishersci.co.uk

Mild Deprotection Methods: In cases where the substrate is sensitive to strong acids, milder deprotection protocols have been developed. One such method involves the use of oxalyl chloride in methanol (B129727) at room temperature, which can selectively cleave the N-Boc group in high yields. nih.gov For substrates containing other acid-labile groups, such as tert-butyl esters, selective deprotection of the N-Boc group can be achieved using methanesulfonic acid or sulfuric acid in specific solvent systems. researchgate.net

Subsequent Functionalization: Once deprotected, the resulting ethyl 2-homomorpholinecarboxylate possesses a reactive secondary amine that can undergo a variety of transformations to introduce molecular diversity.

| Reaction Type | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl |

| N-Arylation | Aryl Halide (Ar-X) | N-Aryl |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl (Amide) |

| Reductive Amination | Aldehyde/Ketone (RCHO/R₂CO), Reducing Agent | N-Alkyl |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl (Sulfonamide) |

Regioselective and Stereoselective Functionalization of the Homomorpholine Ring System

Beyond modifications at the ester and nitrogen positions, the C-H bonds of the homomorpholine ring itself represent targets for functionalization. Such reactions can introduce substituents at specific positions, further increasing the structural complexity and exploring new chemical space. nih.govrsc.org

Regioselective Functionalization: Achieving regioselectivity in the functionalization of saturated heterocycles can be challenging. However, modern synthetic methods offer potential solutions.

Directed Metalation: The presence of the carbamate (B1207046) (Boc) and ester groups can potentially direct ortho-lithiation to an adjacent carbon atom (C3 or C5). Subsequent quenching with an electrophile would install a new substituent at a specific position.

C-H Activation: Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of C-H bonds. nih.govmdpi.comscilit.com Catalytic systems based on palladium, rhodium, or iridium could potentially be adapted to achieve regioselective arylation, alkylation, or other transformations on the homomorpholine backbone. mdpi.com

Stereoselective Functionalization: this compound possesses a stereocenter at the C2 position. This inherent chirality can influence the stereochemical outcome of reactions at other positions on the ring.

Diastereoselective Reactions: When a new stereocenter is created during a functionalization reaction (e.g., at C3 or C5), the existing stereocenter at C2 can direct the incoming reagent to one face of the ring over the other, resulting in one diastereomer being formed preferentially. The bulky Boc and ethyl carboxylate groups can play a significant role in sterically shielding one face of the molecule, thereby controlling the stereochemical outcome.

Derivatization Strategies for Compound Library Synthesis and Scaffold Diversification

The multiple reactive handles on this compound make it an ideal starting point for the synthesis of compound libraries for high-throughput screening in drug discovery. chemrxiv.org The homomorpholine ring serves as a three-dimensional scaffold that can be decorated with various functional groups to explore structure-activity relationships. jchemrev.comchemrxiv.org

A divergent synthetic strategy can be employed to rapidly generate a large number of analogues from this common intermediate:

Nitrogen Diversification: The Boc group is removed, and the resulting secondary amine is reacted with a library of diverse building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) to generate a set of N-functionalized intermediates.

Ester Diversification: Each of the N-functionalized intermediates can then undergo further modification at the ester position. For example, hydrolysis to the carboxylic acid followed by amide coupling with a library of amines would generate a large matrix of final compounds. Alternatively, reduction of the ester to an alcohol followed by etherification provides another set of diverse products.

Ring Functionalization: If a robust method for C-H functionalization of the homomorpholine ring is developed, this adds a third dimension of diversity, allowing for the introduction of substituents around the core scaffold.

This systematic approach enables the exploration of the chemical space around the homomorpholine core, which is a proven strategy for identifying novel bioactive compounds. rsc.org

Sophisticated Analytical Methodologies for Structural Elucidation and Purity Assessment of Homomorpholinecarboxylates

High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to map out the connectivity of atoms and to assign the stereochemistry of chiral centers. nih.gov

For Ethyl 4-Boc-2-homomorpholinecarboxylate, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons adjacent to the oxygen atom in the homomorpholine ring and the ethyl ester group would appear at a lower field (higher ppm) compared to the protons of the Boc protecting group's tert-butyl moiety.

Expected ¹H NMR Data for this compound (in CDCl₃):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (tert-butyl) | ~1.45 | s (singlet) |

| CH₂ (ethyl ester) | ~4.20 | q (quartet) |

| CH₃ (ethyl ester) | ~1.25 | t (triplet) |

| Homomorpholine ring protons | 3.50 - 4.00 | m (multiplet) |

This is a representative table based on analogous structures. Actual values may vary.

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester and the carbamate (B1207046) groups are characteristically found at the downfield end of the spectrum (150-180 ppm).

Expected ¹³C NMR Data for this compound (in CDCl₃):

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~170 |

| C=O (Boc) | ~155 |

| C(CH₃)₃ (Boc) | ~80 |

| C(CH₃)₃ (Boc) | ~28 |

| O-CH₂ (ethyl ester) | ~61 |

| CH₃ (ethyl ester) | ~14 |

This is a representative table based on analogous structures. Actual values may vary.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm the connectivity between protons and carbons, respectively, providing unequivocal structural assignment.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

In the IR spectrum of this compound, the most prominent absorption bands would be due to the carbonyl stretching vibrations of the ester and the carbamate (Boc) groups. The C-O stretching of the ester and ether linkages, as well as the C-H stretching of the alkyl groups, would also be clearly visible.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O stretch (ester) | 1750 - 1735 |

| C=O stretch (carbamate) | 1710 - 1685 |

| C-H stretch (alkane) | 2980 - 2850 |

This is a representative table based on analogous structures. Actual values may vary.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (C₄H₈) or the entire tert-butoxycarbonyl group. nih.gov The ethyl ester group can also undergo characteristic fragmentations.

Expected Mass Spectrometry Fragmentation for this compound:

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M - C₄H₈]⁺ | M - 56 |

| [M - Boc]⁺ | M - 100 |

| [M - OC₂H₅]⁺ | M - 45 |

M represents the molecular weight of the parent compound. This is a representative table based on analogous structures. Actual values may vary.

High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound by providing highly accurate mass measurements.

Advanced Chromatographic Techniques for Separation, Quantification, and Purity Determination

Chromatographic techniques are essential for separating the components of a mixture, quantifying the amount of a substance, and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods in the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly well-suited for non-volatile and thermally unstable compounds. A typical HPLC method for a moderately polar compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This is a representative table based on typical analytical methods. Actual parameters may vary.

HPLC analysis is crucial for determining the purity of the compound by detecting and quantifying any impurities present. The area of the peak corresponding to the main compound is compared to the total area of all peaks to calculate the purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a moderate boiling point, GC can be an effective method for purity assessment. The compound is vaporized and carried by an inert gas through a column, where it is separated based on its boiling point and interaction with the stationary phase.

Often, GC is coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. nih.gov Derivatization may sometimes be employed to increase the volatility of the analyte. nih.gov

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Gradient temperature program |

This is a representative table based on typical analytical methods. Actual parameters may vary.

GC analysis can provide high-resolution separation of volatile impurities, making it an excellent tool for assessing the purity of the final product.

Integration of Liquid Chromatography with Mass Spectrometry (LC-MS)

The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) provides a powerful analytical tool for the characterization and purity assessment of synthesized organic molecules like this compound. This technique allows for the separation of the target compound from impurities and starting materials, followed by its identification based on its mass-to-charge ratio (m/z).

In the analysis of N-Boc protected amines, such as this compound, electrospray ionization (ESI) is a commonly employed technique. However, the tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain MS ionization conditions. chemicalforums.comnih.gov This can lead to in-source fragmentation, where the Boc group is cleaved prior to detection. Consequently, the resulting mass spectrum may show a prominent peak corresponding to the deprotected homomorpholinecarboxylate species, and in some cases, the molecular ion of the intact Boc-protected compound may be observed at a lower abundance or not at all. chemicalforums.com

The fragmentation of the protonated molecule [M+H]⁺ of this compound would be expected to follow characteristic pathways for Boc-protected amines. Common fragmentation patterns include the loss of isobutene (C4H8) or the entire Boc group (C5H9O2), leading to significant fragment ions. For instance, a McLafferty rearrangement can occur in the ion source, contributing to these fragmentation patterns. nih.govresearchgate.net The observation of a co-eluting peak corresponding to the tert-butyl cation (m/z = 57) can provide indirect evidence of the presence of the Boc group. chemicalforums.com

A typical LC-MS analysis would utilize a reversed-phase column (e.g., C18) with a gradient elution system, often employing a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to facilitate protonation. The retention time of the compound is dependent on its polarity and interaction with the stationary phase.

Table 1: Representative LC-MS Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C13H23NO5 |

| Molecular Weight | 273.33 g/mol |

| Ionization Mode | ESI Positive |

| Observed Ions (m/z) | [M+H]⁺: 274.16, [M+Na]⁺: 296.14, [M-C4H8+H]⁺: 218.10, [M-Boc+2H]⁺: 174.11 |

| LC Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile in water with 0.1% formic acid |

| Retention Time (tR) | Dependent on specific LC conditions |

Note: The m/z values are theoretical and for illustrative purposes. Actual observed values may vary slightly.

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This is typically achieved by slow evaporation of a solvent, or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are measured.

This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The resulting structural model is then refined to best fit the experimental data. For a molecule like this compound, X-ray analysis would definitively confirm the presence and connectivity of the homomorpholine ring, the ethyl carboxylate group, and the N-Boc protecting group. It would also reveal the conformation of the seven-membered homomorpholine ring (e.g., chair, boat, or twist-chair) and the relative orientation of the substituents.

The final output of an X-ray crystallographic analysis includes a set of crystallographic data that describes the unit cell of the crystal and the positions of all atoms within it. This data is typically deposited in a crystallographic database for public access.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 18.234 |

| **β (°) ** | 95.67 |

| **Volume (ų) ** | 1552.1 |

| Z | 4 |

| **Density (calculated) (g/cm³) ** | 1.168 |

| R-factor (%) | 4.5 |

Note: This data is hypothetical and serves as an example of typical parameters reported in a crystallographic study of a small organic molecule.

Future Research Directions and Translational Potential of Ethyl 4 Boc 2 Homomorpholinecarboxylate As a Versatile Chemical Building Block

Design and Synthesis of Novel Homomorpholine-Based Chemical Scaffolds

The foundational role of Ethyl 4-Boc-2-homomorpholinecarboxylate lies in its utility as a precursor for a diverse array of novel homomorpholine-based scaffolds. The strategic placement of functional groups on the homomorpholine ring allows for subsequent chemical modifications, leading to the generation of libraries of compounds with tailored properties. Organic chemists utilize this building block in multi-step synthetic sequences to introduce various substituents and functional groups, thereby exploring new chemical space. This approach is crucial for developing molecules with specific biological activities or material properties. The Boc-protected nitrogen atom provides stability during initial reaction steps, and can be deprotected under controlled conditions to allow for further functionalization, making it a highly adaptable component in synthetic strategies.

Integration into Complex Macrocyclic and Polycyclic Molecular Architectures

The development of complex macrocyclic and polycyclic structures is a significant area of chemical synthesis, often leading to compounds with unique therapeutic or material properties. This compound serves as a valuable building block in this context. Its inherent ring structure can be incorporated into larger cyclic systems through various cyclization strategies. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions to form macrocycles. The ability to selectively deprotect and functionalize the nitrogen atom further enhances its utility in constructing intricate, three-dimensional polycyclic frameworks. These complex structures are of interest in areas such as host-guest chemistry and the development of new drug candidates with constrained conformations.

Exploration in Advanced Material Science Applications

The integration of heterocyclic compounds into polymers and other materials can impart unique properties, and homomorpholine derivatives are being explored for their potential in advanced material science. While specific applications of this compound in this field are still emerging, the broader class of morpholine (B109124) and homomorpholine derivatives shows promise. Their incorporation into polymer backbones can influence properties such as thermal stability, solubility, and biocompatibility. For instance, polymers containing these heterocyclic units are being investigated for use in drug delivery systems, specialized coatings, and as components of functional organic materials. The potential for this compound to serve as a monomer or a modifying agent in the synthesis of such materials represents a promising avenue for future research.

Innovations in Drug Discovery Programs Utilizing Homomorpholine Scaffolds

Homomorpholine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. These scaffolds can interact favorably with biological targets, and their physicochemical properties often lead to improved pharmacokinetic profiles of drug candidates. This compound is a key starting material for the synthesis of a wide range of homomorpholine-containing molecules for drug discovery programs. By modifying the core structure, medicinal chemists can design compounds that target specific enzymes or receptors implicated in various diseases. The versatility of this building block allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds and developing new therapeutics.

| Therapeutic Area | Potential Application of Homomorpholine Scaffolds |

| Oncology | Development of kinase inhibitors and anti-proliferative agents |

| Infectious Diseases | Synthesis of novel antibacterial and antiviral compounds |

| Central Nervous System | Design of receptor modulators for neurological disorders |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-Boc-2-homomorpholinecarboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For the Boc-protected homomorpholine core, a nucleophilic substitution or coupling reaction under anhydrous conditions is common. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures reaction progression . Yield optimization may require adjusting catalyst loadings (e.g., DMAP) or using microwave-assisted synthesis for accelerated kinetics.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation. Key markers include:

- ¹H NMR : Signals for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and Boc-protected amine (δ ~1.4–1.5 ppm for tert-butyl group).

- ¹³C NMR : Carbonyl carbons (ester: δ ~165–170 ppm; Boc carbamate: δ ~155–160 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹).

Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive due to the Boc group. Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the ester or carbamate moieties. For waste management, segregate organic solvents and neutralize acidic byproducts before disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the reactivity or stability of this compound under varying conditions?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions and transition states. Key applications include:

- Thermodynamic Stability : Calculate Gibbs free energy changes to predict Boc deprotection thresholds.

- Reactivity : Simulate nucleophilic attack sites on the morpholine ring or ester group.

- Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvation energies in different solvents .

Q. What strategies resolve contradictory data in the catalytic activity of this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or solvent interactions. Strategies include:

- Reproducibility Checks : Replicate experiments with rigorously purified starting materials.

- Control Experiments : Test individual reaction components (e.g., catalysts, solvents) for side reactions.

- Advanced Analytics : Use 2D NMR (COSY, HSQC) or X-ray crystallography to confirm derivative structures.

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables affecting catalytic outcomes .

Q. How can researchers design experiments to investigate stereochemical outcomes in reactions involving this compound?

- Methodological Answer : For stereoselective synthesis:

- Chiral Auxiliaries : Introduce enantiopure reagents (e.g., Evans’ oxazolidinones) to control morpholine ring conformation.

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor diastereomer ratios via chiral HPLC.

- Circular Dichroism (CD) : Confirm absolute configuration of products.

- Computational Docking : Predict steric interactions using molecular dynamics simulations .

Data Analysis and Reporting

Q. How should researchers present raw and processed data for studies involving this compound?

- Methodological Answer :

- Raw Data : Include NMR spectra (with integration values), chromatograms (HPLC/TLC), and crystallography files in appendices.

- Processed Data : Tabulate yields, melting points, and spectroscopic assignments in the main text.

- Uncertainty Reporting : Calculate standard deviations for triplicate experiments and document instrument calibration protocols .

Q. What methodologies validate the purity of this compound in kinetic studies?

- Methodological Answer :

- Combined Techniques : Use elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values.

- Chromatographic Purity : Achieve ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues or decomposition below 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.